molecular formula C130H111F12N17O19 B1148552 Arochlor 1262 CAS No. 37324-23-5

Arochlor 1262

Cat. No.: B1148552
CAS No.: 37324-23-5
M. Wt: 2443.3 g/mol
InChI Key: KXDFVYDRSWURND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pcb-1262 is a clear colorless viscous liquid. (NTP, 1992)

Scientific Research Applications

Extraction and Detection Methods

A new low-pressure microwave-assisted extraction (LP-MAE) technology was used for the efficient extraction of Aroclor mixtures, including Arochlor 1260, from soil samples. This method, combined with gas chromatographic electron capture detection (GC-ECD), optimized the extraction, purification, and analytical procedures to enhance the resolution of difficult PCB congeners. The method demonstrated high recovery yields (79-84%) and low detection limits for PCB mixtures, providing a simple, fast, and reliable extraction process with reduced sample and solvent requirements (Bruzzoniti et al., 2012).

Environmental Monitoring

A study focusing on the distribution and sources of PCBs, specifically Aroclor 1268, in the Sapelo Island National Estuarine Research Reserve highlighted the extensive contamination from industrial activities. This research involved assessing PCB patterns and concentrations in sediment and fish, providing insights into the environmental impact and potential PCB transfer to marine life. The findings indicated possible transport of Aroclor 1268 from contaminated areas, affecting both sediments and aquatic organisms, suggesting the need for comprehensive environmental monitoring and remediation efforts (Wirth et al., 2014).

Health and Environmental Safety

Research into the degradation of Aroclor 1242 in biofilm reactors with limited aeration explored the potential for near-complete mineralization through a combination of reductive and oxidative degradation mechanisms. This study provided evidence that Aroclor 1242 can be effectively degraded in a single-stage anaerobic/aerobic system, highlighting an important approach for the bioremediation of PCB-contaminated environments. The findings suggest that such bioreactors could be a viable solution for treating areas contaminated with Aroclor mixtures, thus mitigating the environmental and health risks associated with PCB pollution (Tartakovsky et al., 2001).

Safety and Hazards

Arochlor 1262 is a highly flammable liquid and vapor. It causes skin irritation and may cause drowsiness or dizziness. It may cause damage to organs through prolonged or repeated exposure. It may be fatal if swallowed and enters airways .

Future Directions

Given the environmental and health hazards associated with PCBs, including Arochlor 1262, future research and regulations are likely to focus on further reducing their use and managing their disposal. Additionally, advanced analytical techniques are being developed for the positive identification and analysis of PCB Aroclors .

Biochemical Analysis

Biochemical Properties

. The biochemical interactions of Arochlor 1262 are largely determined by these individual congeners. The most abundant groups in this compound are the di- and tri-chlorinated biphenyls . These congeners can interact with various enzymes, proteins, and other biomolecules, potentially altering their function and disrupting normal biochemical processes .

Cellular Effects

Exposure to this compound can have significant effects on various types of cells and cellular processes. For instance, PCBs have been associated with changes in cell signaling pathways, alterations in gene expression, and disruptions in cellular metabolism . These effects can influence cell function and may lead to adverse health effects .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and depends on the specific congeners present in the mixture. Some PCB congeners, for example, can bind to cellular proteins and enzymes, inhibiting their activity or altering their function . Other congeners may interact with DNA, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This is due to the stability and persistence of PCBs, which resist degradation and can remain in the environment for extended periods . Long-term exposure to this compound can lead to chronic health effects, as observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

Studies in animal models have shown that the effects of this compound can vary with different dosages . At low doses, this compound may have minimal effects, but at higher doses, it can cause toxic or adverse effects . These effects can include changes in immune function, behavioral alterations, and impaired reproduction .

Metabolic Pathways

This compound can interact with various metabolic pathways in the body. PCBs undergo xenobiotic biotransformation, a process that makes lipophilic toxins more polar and easier to excrete from the body . This process is dependent on the number and position of chlorine atoms on the biphenyl molecule .

Transport and Distribution

This compound can be transported and distributed within cells and tissues. Due to their lipophilic nature, PCBs can accumulate in fatty tissues and can be found in various organs throughout the body . The distribution of this compound within the body can be influenced by various factors, including the specific congeners present in the mixture .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. PCBs can be found in various subcellular compartments, including the cytoplasm and cell membrane . The localization of this compound within cells can influence its interactions with cellular proteins and other biomolecules, potentially affecting cell function .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Arochlor 1262 involves the condensation of chlorobenzenes with chlorinated diphenyls.", "Starting Materials": [ "Chlorobenzene", "Chlorinated diphenyls" ], "Reaction": [ "The chlorobenzenes are first reacted with aluminum chloride to form the corresponding aryl aluminum chloride intermediates.", "These intermediates are then reacted with the chlorinated diphenyls in the presence of a copper catalyst to form Arochlor 1262.", "The reaction is typically carried out at high temperatures and pressures." ] }

CAS No.

37324-23-5

Molecular Formula

C130H111F12N17O19

Molecular Weight

2443.3 g/mol

IUPAC Name

5-(4-acetylphenyl)-4-[hydroxy-(4-propan-2-ylphenyl)methylidene]-1-(6-methylpyridazin-3-yl)pyrrolidine-2,3-dione;4-[(4-tert-butylphenyl)-hydroxymethylidene]-1-(6-methylpyridazin-3-yl)-5-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,3-dione;4-[(4-cyclohexylphenyl)-hydroxymethylidene]-1-(6-methylpyridazin-3-yl)-5-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,3-dione;4-[hydroxy-(4-propan-2-ylphenyl)methylidene]-1-(6-methylpyridazin-3-yl)-5-pyridin-4-ylpyrrolidine-2,3-dione;4-[hydroxy-[6-(trifluoromethyl)pyridin-3-yl]methylidene]-1-(6-methylpyridazin-3-yl)-5-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,3-dione

InChI

InChI=1S/C29H26F3N3O4.C27H24F3N3O4.C27H25N3O4.C24H22N4O3.C23H14F6N4O4/c1-17-7-16-23(34-33-17)35-25(20-12-14-22(15-13-20)39-29(30,31)32)24(27(37)28(35)38)26(36)21-10-8-19(9-11-21)18-5-3-2-4-6-18;1-15-5-14-20(32-31-15)33-22(16-8-12-19(13-9-16)37-27(28,29)30)21(24(35)25(33)36)23(34)17-6-10-18(11-7-17)26(2,3)4;1-15(2)18-6-12-21(13-7-18)25(32)23-24(20-10-8-19(9-11-20)17(4)31)30(27(34)26(23)33)22-14-5-16(3)28-29-22;1-14(2)16-5-7-18(8-6-16)22(29)20-21(17-10-12-25-13-11-17)28(24(31)23(20)30)19-9-4-15(3)26-27-19;1-11-2-9-16(32-31-11)33-18(12-3-6-14(7-4-12)37-23(27,28)29)17(20(35)21(33)36)19(34)13-5-8-15(30-10-13)22(24,25)26/h7-16,18,25,36H,2-6H2,1H3;5-14,22,34H,1-4H3;5-15,24,32H,1-4H3;4-14,21,29H,1-3H3;2-10,18,34H,1H3

InChI Key

KXDFVYDRSWURND-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C=C1)N2C(C(=C(C3=CC=C(C=C3)C(C)C)O)C(=O)C2=O)C4=CC=C(C=C4)C(=O)C.CC1=NN=C(C=C1)N2C(C(=C(C3=CC=C(C=C3)C4CCCCC4)O)C(=O)C2=O)C5=CC=C(C=C5)OC(F)(F)F.CC1=NN=C(C=C1)N2C(C(=C(C3=CC=C(C=C3)C(C)(C)C)O)C(=O)C2=O)C4=CC=C(C=C4)OC(F)(F)F.CC1=NN=C(C=C1)N2C(C(=C(C3=CC=C(C=C3)C(C)C)O)C(=O)C2=O)C4=CC=NC=C4.CC1=NN=C(C=C1)N2C(C(=C(C3=CN=C(C=C3)C(F)(F)F)O)C(=O)C2=O)C4=CC=C(C=C4)OC(F)(F)F

boiling_point

644 to 707 °F at 760 mmHg (NTP, 1992)

density

1.44 at 86 °F (NTP, 1992) - Denser than water;  will sink

flash_point

383 °F (NTP, 1992)

physical_description

Pcb-1262 is a clear colorless viscous liquid. (NTP, 1992)

Synonyms

Polychlorinated biphenyl-62% chlorine

Origin of Product

United States
Customer
Q & A

Q1: What does the research paper tell us about how Aroclor 1262 interacts with the liver and what are the downstream effects?

A1: The research paper [] investigates the impact of Aroclor 1262 on the liver of rats. While it doesn't delve into the specific molecular interactions, it highlights significant downstream effects. The study found that Aroclor 1262 leads to morphological changes in the liver, including hypertrophy (enlargement of liver cells) and hyperplasia (increased cell proliferation). These structural changes are accompanied by biochemical alterations, indicating liver damage. Although the exact mechanisms of interaction aren't specified, the findings strongly suggest that Aroclor 1262 disrupts normal liver function.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.